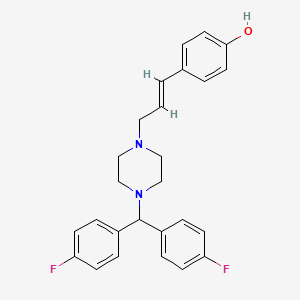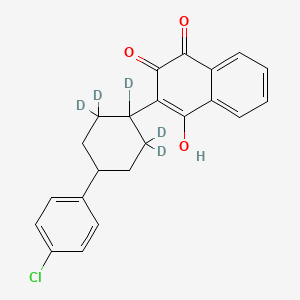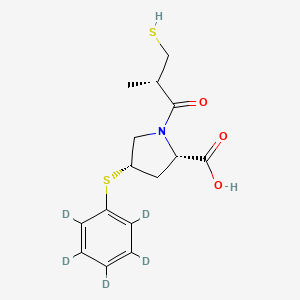
3-Chloro-2-hydroxypropyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-2-hydroxypropyl dodecanoate, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₂₄D₅ClO₃ and its molecular weight is 297.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of block copolymers . These copolymers can interact with various biological and chemical entities depending on their composition and structure .
Mode of Action
It is known to be used in the synthesis of block copolymers . In this process, it likely interacts with other monomers to form a polymer chain. The presence of the chloro group might allow for nucleophilic substitution reactions, contributing to the functionalization of the polymer .
Biochemical Pathways
As a component in the synthesis of block copolymers, it may indirectly influence biochemical pathways depending on the nature of the copolymer and its application .
Result of Action
Its role in the synthesis of block copolymers suggests that it contributes to the properties of these polymers, which can have various effects depending on their composition and application .
Action Environment
The action of 3-Chloro-2-hydroxypropyl dodecanoate, as a component in the synthesis of block copolymers, can be influenced by various environmental factors. These may include the presence of other reactants, temperature, solvent, and reaction time .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-hydroxypropyl dodecanoate plays a significant role in biochemical reactions, particularly in the synthesis of surfactants and other functional materials. It interacts with various enzymes and proteins, facilitating the formation of hydrophilic and hydrophobic interactions. The hydroxyl group in this compound allows it to form hydrogen bonds with biomolecules, while the chloroalkyl group can participate in nucleophilic substitution reactions . These interactions are crucial for the compound’s role in modifying the surface properties of materials and enhancing their reactivity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the permeability of cell membranes, thereby altering the transport of ions and molecules across the membrane . This compound can also modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, this compound may impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The hydroxyl group of the compound can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity . The chloroalkyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with proteins and other biomolecules. These interactions can result in the activation or inhibition of specific signaling pathways and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may degrade into smaller molecules, which can have different effects on cellular function. Long-term studies have shown that the compound can cause persistent changes in cellular metabolism and gene expression, indicating its potential for long-term biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance cellular functions and metabolic processes, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular activity. High doses of this compound can result in cellular toxicity, oxidative stress, and damage to cellular structures .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . The compound can be metabolized through oxidation, reduction, and hydrolysis reactions, leading to the formation of intermediate metabolites. These metabolites can further participate in metabolic flux, affecting the levels of other metabolites in the cell . The interactions with specific enzymes and cofactors are crucial for the efficient metabolism of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound are influenced by its chemical properties, such as hydrophilicity and hydrophobicity . These factors determine the compound’s distribution within different tissues and organs.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or lysosomes, where it exerts its biological effects. The localization of this compound can influence its activity and function, as different cellular compartments provide distinct microenvironments for biochemical reactions .
Properties
IUPAC Name |
(3-chloro-2-hydroxypropyl) dodecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,17H,2-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVZRWUXOBQZEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662055 |
Source


|
| Record name | 3-Chloro-2-hydroxypropyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20542-96-5 |
Source


|
| Record name | 3-Chloro-2-hydroxypropyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)


![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)






